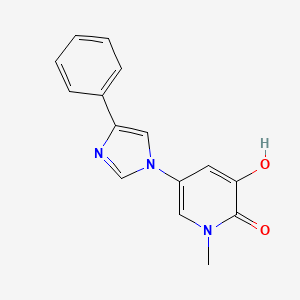
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the imidazole or pyridine rings.
科学研究应用
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
作用机制
The mechanism of action of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A simpler compound with a similar pyridine ring structure.
Metronidazole: An imidazole derivative with known antibacterial and antiprotozoal activities.
Omeprazole: A pyridine derivative used as a proton pump inhibitor in the treatment of gastric ulcers.
Uniqueness
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is unique due to its combined imidazole and pyridine rings, which confer a range of chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
3-hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one |
InChI |
InChI=1S/C15H13N3O2/c1-17-8-12(7-14(19)15(17)20)18-9-13(16-10-18)11-5-3-2-4-6-11/h2-10,19H,1H3 |
InChI 键 |
YBXVGGTWMHMZCD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)O)N2C=C(N=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

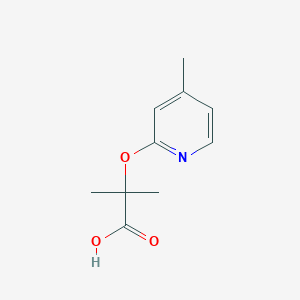
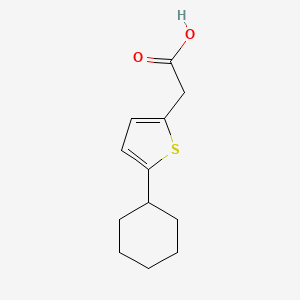
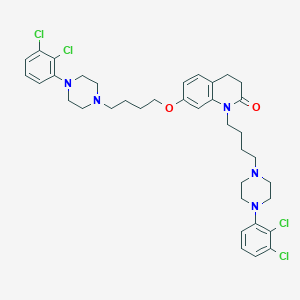
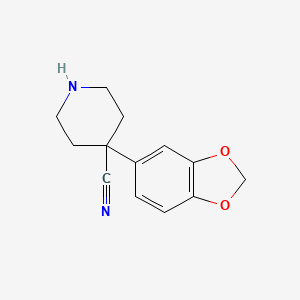
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
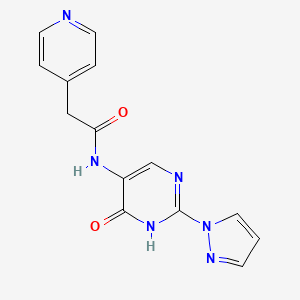
![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

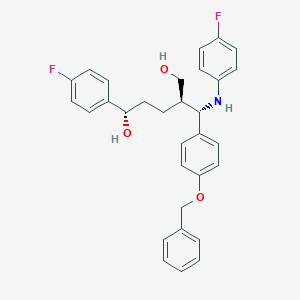

![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
